2-(Cyclohexyloxy)nicotinonitrile

Description

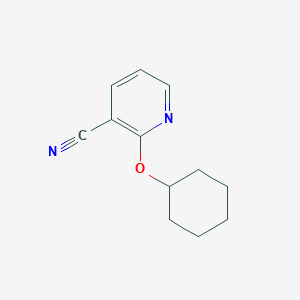

2-(Cyclohexyloxy)nicotinonitrile (CAS: 1016812-22-8) is a nicotinonitrile derivative with the molecular formula C₁₂H₁₄N₂O and a molecular weight of 202.25 g/mol. Its structure features a pyridine ring substituted with a nitrile group at position 3 and a cyclohexyloxy group at position 2 (N#CC₁=C(OC₂CCCCC₂)N=CC=C₁) . This compound is primarily utilized in industrial and scientific research contexts, particularly in chemical synthesis and pharmaceutical development. Its classification as a "general hazardous chemical" necessitates strict handling protocols for non-medical applications .

Propriétés

IUPAC Name |

2-cyclohexyloxypyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c13-9-10-5-4-8-14-12(10)15-11-6-2-1-3-7-11/h4-5,8,11H,1-3,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVMPGKGYTJRBCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC2=C(C=CC=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30640897 | |

| Record name | 2-(Cyclohexyloxy)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1016812-22-8 | |

| Record name | 2-(Cyclohexyloxy)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30640897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

The synthesis of 2-(Cyclohexyloxy)nicotinonitrile typically involves the addition of nicotinic acid to cyclohexanol, followed by the addition of phosphorous oxychloride and then cyanide ion. Another method involves a three-component Dimroth reaction of chalcones, malononitrile, and secondary heterocyclic amines or sodium alcoholate . These methods yield the compound in fair to good yields .

Analyse Des Réactions Chimiques

2-(Cyclohexyloxy)nicotinonitrile undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced derivatives.

Substitution: The compound can undergo substitution reactions, where the cyano group or the cyclohexyloxy group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions

Applications De Recherche Scientifique

2-(Cyclohexyloxy)nicotinonitrile has a wide range of applications in scientific research, including:

Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential therapeutic properties.

Agrochemical Research: The compound is studied for its potential use in agrochemicals.

Materials Science: It is used in the synthesis of materials with specific properties, such as fluorescent inks and security papers.

Mécanisme D'action

The mechanism by which 2-(Cyclohexyloxy)nicotinonitrile exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may interact with enzymes or receptors to produce therapeutic effects. Molecular docking studies have shown strong binding affinities to targets such as serine/threonine kinase AKT1, estrogen receptor alpha (ERα), and human epidermal growth factor receptor 2 (HER2), suggesting a mechanism involving the disruption of key cellular signaling pathways .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Similar Nicotinonitrile Derivatives

Structural and Functional Group Comparisons

Nicotinonitrile derivatives are characterized by a pyridine core with substituents that modulate their physicochemical and biological properties. Below is a comparative analysis of 2-(Cyclohexyloxy)nicotinonitrile with structurally related compounds:

2-(2-Hydroxyethyl)nicotinonitrile (CAS: 106652-45-3)

- Substituent : A polar hydroxyethyl group (-CH₂CH₂OH) at position 2.

- Properties: Increased hydrophilicity compared to this compound due to the hydroxyl group, enhancing solubility in aqueous environments. Market reports highlight its use in specialty chemical production, with cost evaluations and demand forecasts available .

- Applications : Used in downstream consumer markets, with detailed production facilities and global market trends documented .

2-(Methylthio)nicotinonitrile (Compound 5c in )

- Substituent : A methylthio group (-SCH₃) at position 2.

- Applications : Demonstrated antimicrobial activity in preclinical studies, suggesting utility in drug discovery .

2-(Cyclohexylamino)nicotinonitrile (CAS: 77276-34-7)

- Substituent: A cyclohexylamino group (-NHC₆H₁₁) at position 2.

- Properties: The amino group introduces basicity, enabling protonation under physiological conditions, which may enhance solubility and target interaction compared to the ether-linked cyclohexyloxy group .

4-Cyanopyridine (Isonicotinonitrile, CAS: 100-48-1)

Physicochemical Properties

Activité Biologique

2-(Cyclohexyloxy)nicotinonitrile (CAS No. 1016812-22-8) is a chemical compound characterized by a cyclohexyl ether group attached to a nicotinonitrile moiety. This unique structure positions it as a significant candidate in medicinal chemistry, particularly for its potential neuropharmacological effects. Research indicates that compounds with similar structures often interact with nicotinic acetylcholine receptors, suggesting applications in treating neurological disorders and enhancing cognitive functions.

The biological activity of this compound primarily revolves around its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors play critical roles in various neurological processes, including synaptic transmission and plasticity. Preliminary studies suggest that this compound may act as either an agonist or antagonist depending on the receptor subtype involved, which is crucial for its pharmacological profile.

Pharmacological Potential

Research indicates that derivatives of nicotinonitrile can influence neuronal signaling pathways, potentially leading to therapeutic effects against conditions such as Alzheimer's disease and schizophrenia. The compound's ability to modulate nAChRs may offer neuroprotective benefits and cognitive enhancement.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial. The following table highlights key features and biological activities of selected compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Cyclohexyl ether + Nitrile | Potential neuropharmacological effects |

| Nicotinamide | Amide form of nicotinic acid | Neuroprotective effects |

| Varenicline | Partial agonist at nicotinic receptors | Smoking cessation |

| Cyclohexylmethylamine | Aliphatic amine | Varying CNS effects |

This table illustrates how this compound stands out due to its unique combination of functionalities that may confer distinct pharmacological properties compared to other similar compounds.

Neuropharmacological Studies

A series of studies have focused on the neuropharmacological potential of compounds related to this compound. For instance, research has shown that derivatives can enhance cognitive function in animal models, suggesting a possible application in treating cognitive deficits associated with neurodegenerative diseases.

One study investigated the binding affinity of this compound at various nAChR subtypes using molecular docking techniques. The results indicated a promising interaction profile, with potential implications for developing new therapeutic agents targeting cognitive decline.

Synthesis and Structural Modifications

The synthesis of this compound typically involves several chemical reactions, including oxidation and reduction processes. Understanding these synthetic pathways is crucial for modifying the compound's structure to enhance its biological properties. Common reagents used in synthesis include potassium permanganate for oxidation and sodium borohydride for reduction.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.